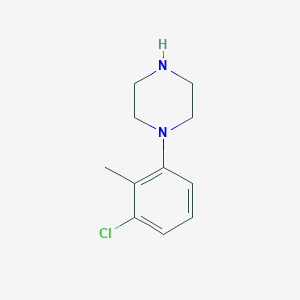

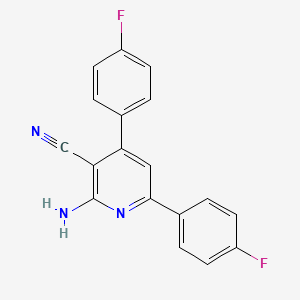

2-Amino-4,6-bis(4-fluorophenyl)pyridine-3-carbonitrile

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-Amino-4,6-bis(4-fluorophenyl)pyridine-3-carbonitrile is a type of heterocyclic compound. Heterocyclic compounds are organic compounds that contain a ring structure containing atoms in addition to carbon, such as sulfur, oxygen or nitrogen . They are of great interest in the field of organic chemistry due to their relevance in medicinal chemistry .

Synthesis Analysis

While the specific synthesis process for 2-Amino-4,6-bis(4-fluorophenyl)pyridine-3-carbonitrile is not available, similar compounds are often synthesized through multicomponent reactions (MCR) of aldehydes or isatin with malononitrile and β-ketoesters, diverse enolizable C-H-activated acidic compounds and phenols in the presence or absence of a catalyst .Aplicaciones Científicas De Investigación

Fluorescent Molecular Sensors

This compound has been studied for its use as a fluorescent molecular sensor . It has been shown to have higher sensitivity than other commercially available probes, making it a promising candidate for monitoring photopolymerization processes of different monomers .

Photopolymerization Acceleration

The same compound has also been found to accelerate the cationic photopolymerization process . This makes it particularly efficient for the photoinitiation of cationic photopolymerization of an epoxide and vinyl monomers .

Long-Wavelength Co-Initiators

The compound can be used as a long-wavelength co-initiator for diphenyliodonium salts initiators . This dual role of the compound, both as a sensor and a co-initiator, makes it a valuable tool in photopolymerization processes .

Biological Potential of Indole Derivatives

While not directly related to “2-Amino-4,6-bis(4-fluorophenyl)pyridine-3-carbonitrile”, it’s worth noting that indole derivatives, which share a similar structure, have been found to possess various biological activities . These include antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Safety and Hazards

Mecanismo De Acción

Target of Action

The primary targets of 2-Amino-4,6-bis(4-fluorophenyl)pyridine-3-carbonitrile are photopolymerization processes . This compound is used as a fluorescent molecular sensor for monitoring different types of photopolymerization processes .

Mode of Action

2-Amino-4,6-bis(4-fluorophenyl)pyridine-3-carbonitrile interacts with its targets by accelerating the cationic photopolymerization process initiated with diphenyliodonium photoinitiators . It is particularly efficient for the photoinitiation of cationic photopolymerization of an epoxide and vinyl monomers .

Biochemical Pathways

The compound affects the photopolymerization pathway. All derivatives of 2-Amino-4,6-bis(4-fluorophenyl)pyridine-3-carbonitrile shift their fluorescence spectrum to shorter wavelengths upon free-radical and thiol-ene photopolymerization of the medium . This enables observation of the polymerization progress using the fluorescence intensity ratio ® as the progress indicator .

Pharmacokinetics

The compound’s ability to accelerate photopolymerization processes suggests that it may have a significant impact on the bioavailability of certain compounds in specific environments .

Result of Action

The molecular and cellular effects of 2-Amino-4,6-bis(4-fluorophenyl)pyridine-3-carbonitrile’s action are primarily observed in its ability to accelerate photopolymerization processes . This acceleration is particularly noticeable in the photoinitiation of cationic photopolymerization of an epoxide and vinyl monomers .

Action Environment

The action, efficacy, and stability of 2-Amino-4,6-bis(4-fluorophenyl)pyridine-3-carbonitrile are influenced by environmental factors such as light exposure. The compound is particularly effective under near UV light

Propiedades

IUPAC Name |

2-amino-4,6-bis(4-fluorophenyl)pyridine-3-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H11F2N3/c19-13-5-1-11(2-6-13)15-9-17(23-18(22)16(15)10-21)12-3-7-14(20)8-4-12/h1-9H,(H2,22,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AEOXJOFUXUAPBN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CC(=NC(=C2C#N)N)C3=CC=C(C=C3)F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H11F2N3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

307.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Amino-4,6-bis(4-fluorophenyl)pyridine-3-carbonitrile | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7-[(2-chlorophenyl)methyl]-1,3,9-trimethyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione](/img/no-structure.png)

![N-(6-acetyl-3-cyano-5,7-dihydro-4H-thieno[2,3-c]pyridin-2-yl)-3-ethylsulfonylbenzamide](/img/structure/B2865545.png)

![{6-Azaspiro[2.5]octan-1-ylmethyl}(cyclopropylmethyl)amine dihydrochloride](/img/structure/B2865546.png)

![(E)-3-[4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxyphenyl]-1-phenylprop-2-en-1-one](/img/structure/B2865547.png)

![N-[[2-(Trifluoromethyl)thiophen-3-yl]methyl]but-2-ynamide](/img/structure/B2865548.png)

![N-[(1-phenylcyclopropyl)methyl]-1-[(E)-2-phenylethenyl]sulfonylpiperidine-4-carboxamide](/img/structure/B2865552.png)

![{8-Methyl-1,4-dioxaspiro[4.5]decan-8-yl}methanamine](/img/structure/B2865556.png)